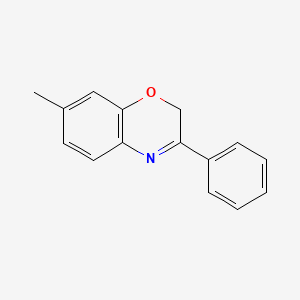![molecular formula C15H19Br2NO3 B8594150 prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate](/img/structure/B8594150.png)
prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate is a complex organic compound characterized by its unique structure, which includes allyloxycarbonylamino and bromomethyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate typically involves multiple steps:
Formation of the Benzene Core: The benzene ring is functionalized with bromomethyl groups through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Introduction of the Allyloxycarbonylamino Group: The allyloxycarbonylamino group is introduced via a nucleophilic substitution reaction. This involves reacting the bromomethylated benzene with an allyloxycarbonylamino-propyloxy compound under basic conditions.
Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The allyloxycarbonylamino group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in a different set of functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation could produce a ketone or aldehyde.
Applications De Recherche Scientifique
prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate involves its interaction with specific molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The allyloxycarbonylamino group may also interact with biological molecules, affecting their function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Allyloxycarbonylamino-propyloxy)-3,5-dimethylbenzene: Similar structure but with methyl groups instead of bromomethyl groups.
1-(3-Allyloxycarbonylamino-propyloxy)-3,5-dichloromethylbenzene: Contains chloromethyl groups instead of bromomethyl groups.
1-(3-Allyloxycarbonylamino-propyloxy)-3,5-bis-(hydroxymethyl)-benzene: Features hydroxymethyl groups instead of bromomethyl groups.
Uniqueness
prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate is unique due to the presence of bromomethyl groups, which provide distinct reactivity compared to similar compounds with different substituents. This makes it particularly useful in specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C15H19Br2NO3 |
|---|---|
Poids moléculaire |
421.12 g/mol |
Nom IUPAC |
prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate |
InChI |
InChI=1S/C15H19Br2NO3/c1-2-5-21-15(19)18-4-3-6-20-14-8-12(10-16)7-13(9-14)11-17/h2,7-9H,1,3-6,10-11H2,(H,18,19) |
Clé InChI |
BLGCSUDASOCWKG-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)NCCCOC1=CC(=CC(=C1)CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[3-(2-Carboxyanilino)-3-oxopropanoyl]amino]benzoic acid](/img/structure/B8594082.png)


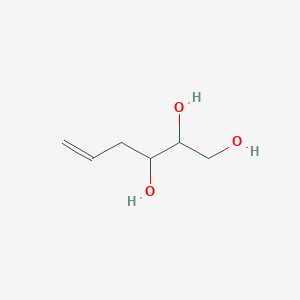
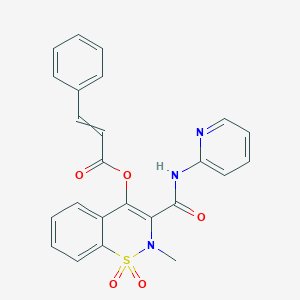


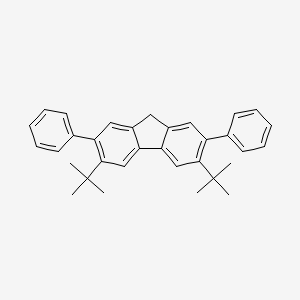
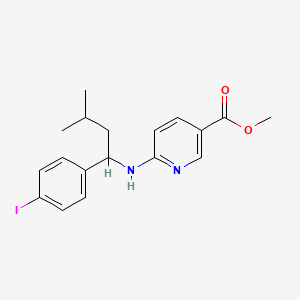

![1-[N-methyl-N-(2,6-dimethylphenyl)-amino]-2-propanol](/img/structure/B8594158.png)
![6-[2-(2,6-difluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine](/img/structure/B8594167.png)
